Mitochondrial Complex I Inhibition Potency: SCAL-255 vs. Close Analog SCAL-266
SCAL-255 inhibits mitochondrial complex I (CI) with an IC50 of 1.14 μM . Its direct structural analog, SCAL-266, which differs solely by a trifluoromethyl substitution in place of the trifluoromethoxy group on the N‑aryl ring, exhibits a moderately improved IC50 of 0.83 μM . This 1.4‑fold difference in potency highlights the sensitivity of CI inhibition to the electronic and steric properties of the terminal aromatic substituent.
SCAL-266 IC50 0.83 μM
| Evidence Dimension | Mitochondrial Complex I Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.14 μM |
| Comparator Or Baseline | SCAL-266 (IC50 = 0.83 μM) |
| Quantified Difference | 1.4‑fold less potent than SCAL-266 |
| Conditions | Biochemical CI activity assay (isolated enzyme or submitochondrial particles) |
Why This Matters
Researchers optimizing for maximum CI inhibition within the pyrazole amide series may prefer SCAL‑266; however, SCAL‑255's distinct physicochemical properties may offer advantages in bioavailability or off‑target selectivity that are not captured by potency alone.
